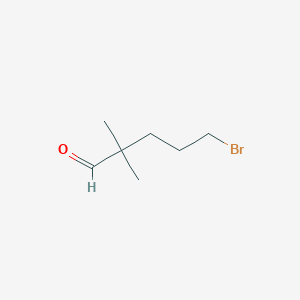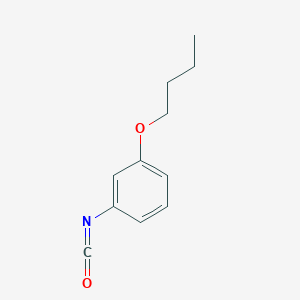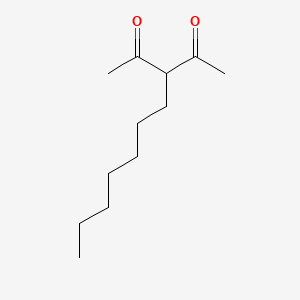![molecular formula C17H10Cl6O6 B14637297 2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid CAS No. 52569-21-8](/img/structure/B14637297.png)
2,2'-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and phenylene groups. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4,6-trichlorophenol with formaldehyde to form 2,2’-methylenebis(3,4,6-trichlorophenol). This intermediate is then further reacted with chloroacetic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pesticides and other industrial products.
Mécanisme D'action
The mechanism of action of 2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid involves its interaction with specific molecular targets. The compound’s multiple chlorine atoms and phenylene groups allow it to interact with cellular components, leading to disruption of cellular processes. In antimicrobial applications, it is believed to interfere with the cell membrane integrity of microorganisms, leading to cell death. The exact molecular pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid can be compared with similar compounds such as:
2,2’-Methylenebis(3,4,6-trichlorophenol): This compound shares a similar structure but lacks the diacetic acid groups, making it less versatile in certain applications.
Hexachlorophene: Another related compound, known for its antimicrobial properties, but with a different structural arrangement.
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): This compound is used as an antioxidant and has different functional groups, leading to distinct applications.
The uniqueness of 2,2’-{Methylenebis[(3,4,6-trichloro-2,1-phenylene)oxy]}diacetic acid lies in its specific structural features, which confer unique chemical reactivity and a broad range of applications.
Propriétés
Numéro CAS |
52569-21-8 |
|---|---|
Formule moléculaire |
C17H10Cl6O6 |
Poids moléculaire |
523.0 g/mol |
Nom IUPAC |
2-[2-[[2-(carboxymethoxy)-3,5,6-trichlorophenyl]methyl]-3,4,6-trichlorophenoxy]acetic acid |
InChI |
InChI=1S/C17H10Cl6O6/c18-8-2-10(20)16(28-4-12(24)25)6(14(8)22)1-7-15(23)9(19)3-11(21)17(7)29-5-13(26)27/h2-3H,1,4-5H2,(H,24,25)(H,26,27) |
Clé InChI |
PWVRTSVTEBDMJG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)OCC(=O)O)OCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
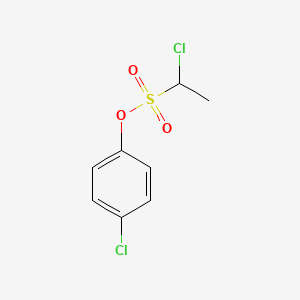
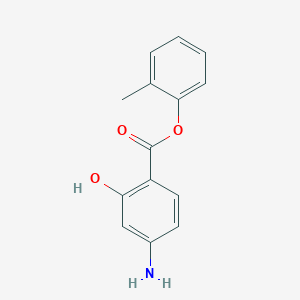


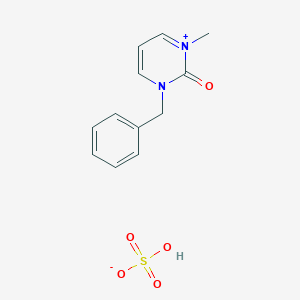
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)


